molecular formula C4H10ClN5 B1404133 [3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride CAS No. 273400-20-7

[3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride

Cat. No.: B1404133
CAS No.: 273400-20-7
M. Wt: 163.61 g/mol
InChI Key: SVOWUHPTNFHZGG-UHFFFAOYSA-N
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Description

[3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride is a chemical compound with the molecular formula C4H10ClN5. It is a solid substance that is typically stored at low temperatures to maintain its stability . This compound is known for its unique structure, which includes a tetrazole ring, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of [3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride involves several steps. One common method includes the reaction of 3-bromopropylamine hydrobromide with sodium azide to form 3-azidopropylamine. This intermediate is then subjected to a cyclization reaction with sodium nitrite in the presence of acetic acid to form the tetrazole ring. Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt .

Chemical Reactions Analysis

[3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

[3-(1H-Tetrazol-5-yl)propyl]amine hydrochloride can be compared with other tetrazole-containing compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-(2H-tetrazol-5-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5.ClH/c5-3-1-2-4-6-8-9-7-4;/h1-3,5H2,(H,6,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOWUHPTNFHZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1=NNN=N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273400-20-7
Record name 3-(1H-1,2,3,4-tetrazol-5-yl)propan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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